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Compound of Interest

Compound Name: Entrectinib-d8

Cat. No.: B15135475 Get Quote

Entrectinib is a potent and selective tyrosine kinase inhibitor targeting Tropomyosin Receptor

Kinase (TRK) A, B, and C, as well as ROS1 and Anaplastic Lymphoma Kinase (ALK).[1] Its

efficacy in treating solid tumors harboring NTRK, ROS1, or ALK gene fusions is well-

documented.[2][3] A critical aspect of its preclinical development and clinical success,

particularly in patients with central nervous system (CNS) metastases, is its favorable

pharmacokinetic profile, characterized by excellent oral bioavailability and significant CNS

penetration.[2][4] This technical guide provides an in-depth overview of the preclinical

pharmacokinetic data on entrectinib, tailored for researchers, scientists, and drug development

professionals.

Absorption, Distribution, Metabolism, and Excretion
(ADME) Profile
Preclinical studies in mice, rats, and dogs have been instrumental in characterizing the ADME

properties of entrectinib. The compound generally exhibits low total plasma clearance, a large

volume of distribution, and high plasma protein binding.

Absorption
Following oral administration, entrectinib is well-absorbed. In preclinical species, single oral

doses of a solution formulation resulted in moderate-to-high absolute bioavailability, ranging

from 31% to 76%. In a xenograft mouse model, peak plasma concentrations of entrectinib were

observed at approximately 6 hours after oral dosing.
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Distribution
A key feature of entrectinib is its ability to cross the blood-brain barrier, a critical attribute for

treating primary and metastatic brain tumors. This CNS penetration has been demonstrated

across multiple preclinical species. Entrectinib is a weak substrate for P-glycoprotein (P-gp), an

efflux transporter that limits the brain penetration of many drugs. This characteristic likely

contributes to its sustained CNS exposure.

Table 1: Preclinical CNS Penetration of Entrectinib

Species Brain/Blood Ratio Reference

Mouse 0.4

Rat 0.6 - 1.0

Dog 1.4 - 2.2

Entrectinib has an apparent volume of distribution of 551 L. The active metabolite, M5, has an

apparent volume of distribution of 81.1 L. Entrectinib is over 99% bound to plasma proteins.

Metabolism
In vitro studies using human liver microsomes, human hepatocytes, and cDNA-expressed

human cytochrome P450 (CYP) enzymes have shown that entrectinib is primarily metabolized

by CYP3A4. This metabolism leads to the formation of its major active metabolite, M5 (the

desmethyl metabolite), which has similar pharmacological activity to the parent drug.

Excretion
Following a single radiolabeled dose of entrectinib in rats, the majority of the radioactivity (83%)

was recovered in the feces, with only 3% found in the urine. This indicates that hepatic

metabolism and biliary excretion are the primary routes of elimination for entrectinib and its

metabolites. Of the radioactivity in the feces, 36% was unchanged entrectinib and 22% was the

active metabolite M5.

Preclinical Pharmacokinetic Parameters
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The following table summarizes key pharmacokinetic parameters of entrectinib observed in

various preclinical species.

Table 2: Summary of Preclinical Pharmacokinetic Parameters of Entrectinib

Parameter Mouse Rat Dog Reference

Terminal Half-

Life (t½)

3.5 - 11.9 h

(across species)

3.5 - 11.9 h

(across species)

3.5 - 11.9 h

(across species)

Bioavailability

(oral)

31 - 76% (across

species)

31 - 76% (across

species)

31 - 76% (across

species)

Peak Plasma

Time (Tmax)
~6 h Not Specified Not Specified

Experimental Protocols
In Vivo Xenograft Studies
A common experimental design to evaluate the in vivo efficacy and pharmacokinetics of

entrectinib involves the use of xenograft models.

Animal Model: Athymic nu/nu mice are typically used.

Cell Line Implantation: Human cancer cell lines harboring NTRK, ROS1, or ALK fusions

(e.g., KM12 cells) are implanted subcutaneously into the flanks of the mice.

Treatment: Once tumors reach a specified volume, mice are treated with entrectinib or a

vehicle control. Entrectinib is often administered orally (per os) twice daily at doses ranging

from 15 to 60 mg/kg.

Pharmacokinetic Analysis: Blood samples are collected at various time points after dosing to

determine plasma concentrations of entrectinib and its metabolites. Tumor tissue can also be

collected to assess drug levels and target engagement.

Efficacy Assessment: Tumor growth is monitored throughout the study, and at the end of the

treatment period, tumors are excised and weighed.
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Experimental workflow for a typical preclinical xenograft study of entrectinib.
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In Vitro Metabolism Studies
The metabolic profile of entrectinib is investigated using various in vitro systems.

Systems: Human liver microsomes, human hepatocytes, and cDNA-expressed human CYP

enzymes are utilized.

Incubation: Entrectinib (often radiolabeled [¹⁴C]) is incubated with these systems in the

presence of necessary cofactors (e.g., NADPH for CYP-mediated reactions).

Metabolite Identification: Following incubation, the samples are analyzed using techniques

like liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the

metabolites formed.

Enzyme Inhibition: To determine the specific CYP enzymes involved, selective chemical

inhibitors or recombinant CYP enzymes are used.

Signaling Pathways Targeted by Entrectinib
Entrectinib functions as an ATP-competitive inhibitor of the TRK, ROS1, and ALK tyrosine

kinases. The fusion of these genes with other partners leads to constitutively active kinase

signaling, driving oncogenesis. By inhibiting these kinases, entrectinib blocks downstream

signaling pathways crucial for cancer cell proliferation and survival, such as the MAPK/ERK,

PI3K/AKT, and JAK/STAT pathways.
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Signaling pathways inhibited by entrectinib.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.fda.gov/drugs/resources-information-approved-drugs/fda-approves-entrectinib-ntrk-solid-tumors-and-ros-1-nsclc
https://pmc.ncbi.nlm.nih.gov/articles/PMC7811790/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7811790/
https://www.benchchem.com/product/b15135475#preclinical-data-on-entrectinib-pharmacokinetics
https://www.benchchem.com/product/b15135475#preclinical-data-on-entrectinib-pharmacokinetics
https://www.benchchem.com/product/b15135475#preclinical-data-on-entrectinib-pharmacokinetics
https://www.benchchem.com/product/b15135475#preclinical-data-on-entrectinib-pharmacokinetics
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15135475?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15135475?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

